Cyclopropane C–H BDE and Metabolic Stability vs. Methyl Analogs
The cyclopropane ring in N-(azetidin-3-yl)cyclopropanesulfonamide possesses a C–H bond dissociation energy (BDE) of approximately 106 kcal/mol, compared to ~98 kcal/mol for the secondary C–H bonds in a methyl sulfonamide analog (e.g., N-(azetidin-3-yl)methanesulfonamide) [1]. This ~8 kcal/mol higher BDE translates into significantly reduced susceptibility to hydrogen-atom abstraction by cytochrome P450 enzymes, a primary route of oxidative metabolism for aliphatic sulfonamides [2]. By contrast, the methanesulfonamide analog exposes an sp³-hybridized methyl group with standard secondary C–H BDE (~98 kcal/mol), making it inherently more prone to CYP-mediated hydroxylation and subsequent clearance [3]. The cyclopropane moiety thus functions as a metabolically 'hardened' bioisostere, enabling extended half-life without necessarily introducing fluorination or deuteration.
| Evidence Dimension | C–H bond dissociation energy (BDE) – determinant of CYP-mediated hydrogen-atom abstraction rate |
|---|---|
| Target Compound Data | Cyclopropane C–H BDE ≈ 106 kcal/mol (experimentally measured, cyclopropane ring) |
| Comparator Or Baseline | Secondary propane C–H BDE ≈ 98 kcal/mol (representative of methyl sulfonamide CH₃ group); ΔBDE = +7.7 kcal/mol for cyclopropane |
| Quantified Difference | Cyclopropane C–H bonds are ~8 kcal/mol stronger than analogous secondary alkane C–H bonds, increasing resistance to oxidative metabolism. |
| Conditions | Gas-phase bond dissociation enthalpy measurements; validated by G2 and W1BD composite computational methods |
Why This Matters
Procurement of the cyclopropanesulfonamide variant over the methanesulfonamide analog is warranted when metabolic stability is a key optimization parameter, as the stronger C–H bonds reduce intrinsic clearance and may lower the need for labor-intensive deuterium or fluorine metabolic blocking strategies.
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- [2] Bolleddula, J.; et al. Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Drug Metab. Rev. 2014, 46 (3), 379–419. DOI: 10.3109/03602532.2014.924962. View Source
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